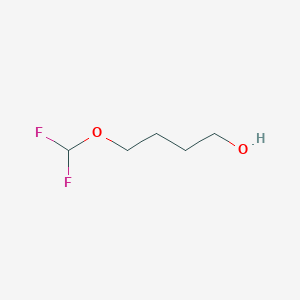

4-(Difluoromethoxy)butan-1-ol

Description

4-(Difluoromethoxy)butan-1-ol (C₅H₁₀F₂O₂) is a fluorinated alcohol characterized by a difluoromethoxy (-OCF₂H) substituent at the fourth carbon of a butan-1-ol backbone. The difluoromethoxy group imparts unique electronic and steric effects, likely influencing solubility, stability, and reactivity. Such compounds are often explored in pharmaceuticals, agrochemicals, or specialty materials due to fluorine's ability to modulate bioavailability and metabolic resistance.

Properties

Molecular Formula |

C5H10F2O2 |

|---|---|

Molecular Weight |

140.13 g/mol |

IUPAC Name |

4-(difluoromethoxy)butan-1-ol |

InChI |

InChI=1S/C5H10F2O2/c6-5(7)9-4-2-1-3-8/h5,8H,1-4H2 |

InChI Key |

WCDIPEWNIOFEEV-UHFFFAOYSA-N |

Canonical SMILES |

C(CCOC(F)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)butan-1-ol typically involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield, lower cost, and reduced environmental impact. The process involves the use of ethanol as a solvent and employs alkaline conditions for the reactions. The final product is purified through distillation and recrystallization to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)butan-1-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or other polar aprotic solvents.

Major Products Formed:

Oxidation: 4-(Difluoromethoxy)butanal or 4-(Difluoromethoxy)butanoic acid.

Reduction: 4-(Difluoromethoxy)butane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

4-(Difluoromethoxy)butan-1-ol has been investigated for its role as a bioactive molecule with potential therapeutic effects. Its structural modifications, particularly the difluoromethoxy group, enhance metabolic stability and binding affinity to biological targets. For instance, compounds with similar difluoromethoxy substitutions have shown improved potency in inhibiting phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory responses .

Case Study:

A study demonstrated that derivatives of 4-(difluoromethoxy) compounds exhibited 2- to 14-fold higher potency compared to their methoxy counterparts when tested against PDE4. The specific structure-activity relationship indicated that the difluoromethoxy group significantly influences the compound's interaction with the enzyme, suggesting its utility in developing anti-inflammatory agents .

Organic Synthesis

Synthetic Applications:

The compound serves as an intermediate in various synthetic pathways. It can be utilized in copper-catalyzed reactions for the introduction of difluoromethyl groups into organic molecules, enhancing their functional diversity . This application is particularly valuable in creating complex organic structures that are essential in drug discovery and development.

Data Table:

| Reaction Type | Catalyst | Outcome |

|---|---|---|

| O-Difluoromethylation | CuI | Formation of difluoromethyl ethers |

| Synthesis of bioactive compounds | Various | Increased biological activity |

Materials Science

Fluorinated Materials:

The incorporation of fluorinated groups like difluoromethoxy into polymers and materials can significantly alter their physical properties, such as chemical inertness, thermal stability, and water repellency. These properties make such materials suitable for applications in coatings and insulation .

Case Study:

Research has shown that fluorinated coatings provide enhanced resistance to chemical degradation and improve the longevity of materials used in harsh environments. For example, fluorinated finishes have been successfully applied to industrial equipment, reducing maintenance costs and improving efficiency .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)butan-1-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta 1 (TGF-β1) in lung epithelial cells. This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which are key signaling molecules in the TGF-β1 pathway . Additionally, the compound’s difluoromethoxy group may enhance its binding affinity to certain enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Difluoromethoxy)butan-1-ol to five structurally related butan-1-ol derivatives, focusing on substituent effects, applications, and hazards.

4-(n-Heptyloxy)butan-1-ol

- Structure : Features a linear heptyloxy (-O-C₇H₁₅) group at the fourth carbon.

- Key Properties: High lipophilicity due to the long alkyl chain, enhancing pheromone activity in insects . Demonstrated as a sex-specific pheromone component in Anoplophora chinensis (citrus longhorned beetle), attracting both males and females in field trials .

- Applications : Pest control via pheromone-based traps.

- Safety: Not explicitly reported in the evidence, but alkyl ethers generally exhibit lower acute toxicity compared to fluorinated analogs.

4-Fluoro-1-butanol

- Structure : A fluorine atom at the terminal carbon (C₄H₈FOH).

- Key Properties :

- Applications : Intermediate in organic synthesis or pharmaceuticals.

- Safety : Requires stringent handling (e.g., protective equipment, ventilation) due to flammability and toxicity .

4-(Propan-2-ylamino)butan-1-ol

- Structure: Substituted with an isopropylamino (-NHCH(CH₃)₂) group.

- Key Properties: Basic character (pKa ~10–12) due to the amino group, enabling hydrogen bonding and solubility in polar solvents . Molecular formula C₇H₁₇NO suggests higher hydrophilicity compared to fluorinated analogs.

- Applications : Versatile uses in drug synthesis, surfactants, or polymer chemistry.

4-[Butyl(dichloro)stannyl]butan-1-ol

- Structure : Contains a tin (stannyl) group with dichloro and butyl substituents.

- High toxicity due to tin content; requires specialized disposal and handling .

- Applications : Niche industrial processes (e.g., cross-coupling reactions).

4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol (ATB1095)

- Structure : Aromatic phenyl ring with benzyloxy substituents.

- Synthesized via esterification and reduction steps, as detailed in Scheme 4 of .

- Applications : Likely explored in medicinal chemistry for target-binding modulation.

Comparative Data Table

Key Findings and Implications

- Substituent Effects: Fluorine and difluoromethoxy groups enhance electronegativity and metabolic stability compared to alkyl or amino substituents. Organometallic derivatives (e.g., tin-containing) exhibit unique reactivity but elevated toxicity.

- Application Trends: Alkyloxy and amino derivatives are prioritized in agrochemicals and pharma, respectively. Fluorinated alcohols balance polarity and stability, making them candidates for bioactive molecules.

- Safety Considerations: Fluorinated compounds often require rigorous hazard management, as seen in 4-Fluoro-1-butanol .

Biological Activity

4-(Difluoromethoxy)butan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the following chemical structure:

- Chemical Formula: C5H10F2O2

- Molecular Weight: 150.14 g/mol

This compound features a difluoromethoxy group, which enhances its metabolic stability and biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its role as a phosphodiesterase (PDE) inhibitor. Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, which are critical for various cellular signaling pathways. Inhibition of PDEs can lead to increased levels of these cyclic nucleotides, thereby enhancing signaling pathways involved in inflammation and other physiological processes .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| PDE Inhibition | Increases cAMP levels | |

| Anti-inflammatory | Reduces inflammation markers | |

| Neuroprotective | Protects against neurodegeneration |

1. Anti-inflammatory Effects

Studies have shown that compounds with a difluoromethoxy group exhibit significant anti-inflammatory properties. For instance, this compound demonstrated the ability to reduce inflammatory markers in various in vitro models, suggesting potential applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

2. Neuroprotection

Recent research indicates that this compound may offer neuroprotective effects by modulating phosphodiesterase activity in neuronal cells. This could be beneficial in conditions characterized by neurodegeneration, such as Alzheimer's disease .

Case Study 1: PDE Inhibition and Inflammation

In a study examining the effects of various PDE inhibitors, this compound was found to significantly inhibit PDE4 activity, leading to reduced levels of pro-inflammatory cytokines in human immune cells. The IC50 value for this compound was reported to be in the low nanomolar range, indicating high potency .

Case Study 2: Neuroprotective Properties

A preclinical study evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results showed that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.